

Physical and chemical properties of Diethyl 2bromoglutarate

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Compound of Interest

Compound Name: Diethyl 2-bromoglutarate

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Diethyl 2-bromoglutarate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Dated: December 8, 2025

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and applications of **Diethyl 2-bromoglutarate**. The information is intended for professionals in research, chemical synthesis, and drug development who utilize this intermediate in their work.

Core Physical and Chemical Properties

Diethyl 2-bromoglutarate, also known as diethyl 2-bromopentanedioate, is a diester derivative of glutaric acid. It is a key chemical intermediate, particularly in the pharmaceutical industry. Its utility is, however, balanced by its inherent instability.

Quantitative Data Summary

The fundamental physicochemical properties of **Diethyl 2-bromoglutarate** are summarized in the table below. These values are compiled from various chemical data sources.



Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₅ BrO ₄	[1]
Molecular Weight	267.12 g/mol	[2]
CAS Number	7209-00-9	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	142-148 °C	[3]
Density	1.351 ± 0.06 g/cm3 (at 20 °C)	[4]
Solubility	Slightly soluble in water (1.9 g/L at 25 °C)	[4]
Refractive Index	1.457 (at 20 °C)	[4]
Flash Point	121.1 ± 23.2 °C	[4]

Chemical Reactivity and Stability

A critical aspect of working with **Diethyl 2-bromoglutarate** is its limited stability. The compound is susceptible to degradation over time, a process accelerated by elevated temperatures or the presence of water.[5][6]

Two primary degradation pathways have been identified:

- Hydrolysis: The ester linkages can be hydrolyzed, particularly under acidic or basic conditions, to yield 2-bromoglutaric acid and ethanol.
- Cyclization: The molecule can undergo internal cyclization, leading to the loss of the bromine atom and the formation of a cyclic ester (a lactone).[5][6]

This instability poses challenges for purification and long-term storage, often necessitating the use of freshly prepared material or the development of more stable analogs for certain applications.[5][6] Compared to other α -haloglutaric esters, the bromo- derivative offers a balance of reactivity and stability. Chloro- derivatives are more stable but less reactive, whereas iodo- derivatives are more reactive but also significantly more unstable.[1]



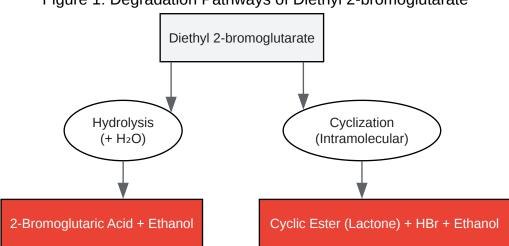


Figure 1: Degradation Pathways of Diethyl 2-bromoglutarate

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Figure 1: Degradation Pathways of **Diethyl 2-bromoglutarate**

Synthesis and Experimental Protocols

Diethyl 2-bromoglutarate is not a naturally occurring compound and must be chemically synthesized. While several synthetic routes exist, a common modern approach for producing dialkyl 2-bromoglutarates involves a multi-step process starting from L-glutamic acid. This method provides a pathway to compounds with high purity, which is essential for pharmaceutical applications.[1][4]

General Experimental Protocol for Dialkyl 2bromoglutarates

The following protocol is adapted from a patented method for synthesizing di-(C₃-C₆)-alkyl 2-bromoglutarates and provides a representative workflow.[1][4]

Step 1: Formation of Butyrolactone Acid from L-Glutamic Acid

Dissolve L-glutamic acid in water and heat the solution to approximately 55°C.



- Slowly add a solution of sodium nitrite in water to the heated glutamic acid solution.
- Maintain the reaction temperature for at least 2 hours until the dissolution is complete.
- Cool the solution and neutralize it with hydrochloric acid.
- Concentrate the medium under vacuum to obtain the butyrolactone acid intermediate.

Step 2: Esterification

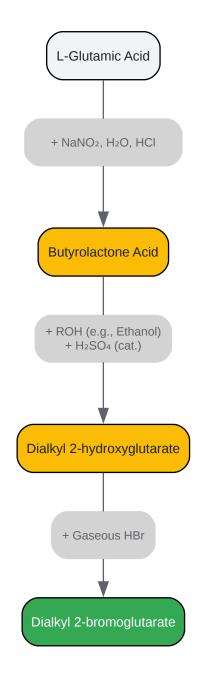
- The crude butyrolactone acid is esterified with the desired alcohol (e.g., ethanol for **Diethyl** 2-bromoglutarate) in the presence of an acid catalyst, such as sulfuric acid.
- The reaction is typically performed under conditions that allow for the removal of water, such as azeotropic distillation, to drive the reaction to completion.
- The resulting product is a mixture containing the dialkyl 2-hydroxyglutarate.

Step 3: Bromination

- The dialkyl 2-hydroxyglutarate intermediate is then subjected to bromination.
- This is achieved by sparging the reaction mixture with gaseous hydrobromic acid at a controlled temperature (e.g., 10-30°C).[1]
- The amount of HBr gas is carefully metered, typically between 1.2 and 1.3 molar equivalents relative to the starting material.[1]
- Upon completion, the reaction mixture is washed and concentrated under vacuum to yield the final **Diethyl 2-bromoglutarate** product.



Figure 2: Synthesis Workflow for Dialkyl 2-bromoglutarates



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Figure 2: Synthesis Workflow for Dialkyl 2-bromoglutarates



Key Applications in Drug Development

The primary application of **Diethyl 2-bromoglutarate** in the pharmaceutical sector is as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs) and diagnostic agents.

Synthesis of Gadopiclenol

A notable example is its use in the synthesis of Gadopiclenol, a gadolinium-based contrast agent used in magnetic resonance imaging (MRI).[1][6] The synthesis involves the alkylation of a pyclene macrocycle with **Diethyl 2-bromoglutarate**. This reaction attaches the glutaric acid fragment to the macrocyclic structure, which is a key step in forming the final chelating agent for the gadolinium ion.[1][4]



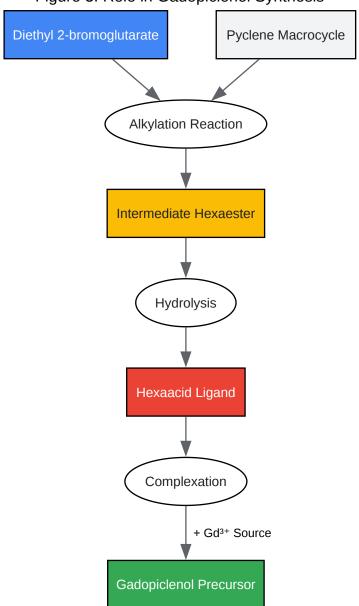


Figure 3: Role in Gadopiclenol Synthesis

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Figure 3: Role in Gadopiclenol Synthesis

Beyond this specific application, **Diethyl 2-bromoglutarate** serves as an intermediate in the agrochemical and fragrance industries.[1]



Spectroscopic Analysis

Detailed spectroscopic data for **Diethyl 2-bromoglutarate** is not widely available in public databases. However, data for the closely related analog, Dibutyl 2-bromoglutarate (BBG), provides valuable insight into the expected spectral characteristics.

¹H NMR Spectroscopy (Reference Data)

The ¹H NMR spectrum for the dibutyl analog was reported as follows:

¹H NMR (CDCl₃, 400 MHz): δ 4.34-4.39 (m, 1H, Br-CH-COO), 4.16-4.22 (m, 2H, Br-CH-COOCH₂), 4.06-4.11 (m, 2H, CH₂-COOCH₂), 2.50-2.59 (m, 2H, OOC-CH₂-CH₂-CHBr), 2.25-2.43 (m, 2H, OOC-CH₂-CH₂-CHBr), 1.55-1.69 (m, 4H, CH₂-CH₂-CH₃), 1.34-1.45 (m, 4H, CH₃-CH₂-CH₂), 0.92-0.96 (m, 6H, CH₃-CH₂-CH₂).[1]

For **Diethyl 2-bromoglutarate**, one would expect a similar pattern for the glutarate backbone protons (δ 2.2-2.6 and 4.3-4.4) and characteristic signals for the ethyl ester groups (a quartet around δ 4.1-4.2 and a triplet around δ 1.2-1.3).

Mass Spectrometry

Mass spectrometry of the dibutyl analog confirmed the presence of bromine due to the characteristic isotopic pattern (doublets with a mass difference of 2).[1][4] A similar pattern would be expected for **Diethyl 2-bromoglutarate**.

Safety and Handling

Diethyl 2-bromoglutarate is classified as a hazardous chemical and must be handled with appropriate precautions.

- Hazards: The compound is considered flammable and can cause skin and eye irritation or burns upon contact.[1][7] It is harmful if swallowed or inhaled.[1][7]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[8] Wear
 appropriate personal protective equipment (PPE), including safety goggles, chemicalresistant gloves, and a lab coat.[9][10] Avoid breathing vapors.[10]



 Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

Always consult the material safety data sheet (MSDS) before handling this chemical.

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